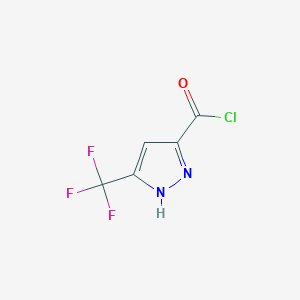
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of trifluoromethylated pyrazoles. These compounds are known for their significant applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods include the use of lithiation/electrophilic trapping chemistries and efficient distillation-based separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction Reactions: Typically carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium carbonate in polar solvents.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical drugs with enhanced stability and bioavailability.
Industry: Applied in the production of agrochemicals and materials with improved properties
Mecanismo De Acción
The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Trifluoromethyl-1,2,4-triazole
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Uniqueness
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride stands out due to its unique combination of a trifluoromethyl group and a carbonyl chloride functional group. This combination imparts high reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Propiedades
Número CAS |
129768-29-2 |
|---|---|
Fórmula molecular |
C5H2ClF3N2O |
Peso molecular |
198.53 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4(12)2-1-3(11-10-2)5(7,8)9/h1H,(H,10,11) |
Clave InChI |
LQSQXCJJVUVZRA-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
SMILES canónico |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
Sinónimos |
1H-Pyrazole-3-carbonyl chloride, 5-(trifluoromethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















